1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone
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Overview
Description
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a nitrophenoxy group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and 4-hydroxyacetophenone.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid.
Synthetic Route: The synthetic route generally involves the etherification of 4-nitrophenol with 4-hydroxyacetophenone under acidic conditions to form the desired product.
Industrial production methods may vary, but they typically follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenoxy group can also participate in binding interactions with proteins and other macromolecules .
Comparison with Similar Compounds
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE can be compared with similar compounds such as:
2-(4-Nitrophenoxy)ethan-1-ol: This compound has a similar nitrophenoxy group but differs in the presence of an alcohol group instead of an ethanone group.
2-(4-Nitrophenyl)ethan-1-amine: This compound features an amine group instead of an ethanone group, leading to different chemical properties and reactivity.
The uniqueness of 1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H15NO5/c1-12(18)13-2-6-15(7-3-13)21-10-11-22-16-8-4-14(5-9-16)17(19)20/h2-9H,10-11H2,1H3 |
InChI Key |
STKGXAKQSQSITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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